molecular formula C15H21NO3S B7337421 N-[(1R)-1-cyclopentylethyl]-4-methylsulfonylbenzamide

N-[(1R)-1-cyclopentylethyl]-4-methylsulfonylbenzamide

Cat. No.: B7337421
M. Wt: 295.4 g/mol
InChI Key: BTEBPTZJJFBQHT-LLVKDONJSA-N
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Description

N-[(1R)-1-cyclopentylethyl]-4-methylsulfonylbenzamide, also known as CP-544326, is a potent and selective antagonist of the orexin-1 receptor. Orexin-1 receptor antagonists have been studied for their potential use in the treatment of insomnia and other sleep disorders. CP-544326 has shown promising results in preclinical studies and has been the subject of scientific research for several years.

Mechanism of Action

N-[(1R)-1-cyclopentylethyl]-4-methylsulfonylbenzamide is a selective antagonist of the orexin-1 receptor, which is involved in the regulation of wakefulness and arousal. Orexin-1 receptor antagonists work by blocking the binding of orexin-A and orexin-B, which are neuropeptides that promote wakefulness and arousal. By blocking the binding of orexin-A and orexin-B, this compound decreases wakefulness and promotes sleep.
Biochemical and Physiological Effects
This compound has been shown to increase sleep time and decrease wakefulness in animal models. In addition, this compound has been shown to decrease locomotor activity and increase food intake in animal models. These effects are consistent with the role of the orexin-1 receptor in the regulation of wakefulness, arousal, locomotor activity, and feeding behavior.

Advantages and Limitations for Lab Experiments

One advantage of N-[(1R)-1-cyclopentylethyl]-4-methylsulfonylbenzamide is its selectivity for the orexin-1 receptor. This selectivity allows for more precise targeting of the orexin system and may reduce the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in some experimental settings.

Future Directions

There are several potential future directions for research on N-[(1R)-1-cyclopentylethyl]-4-methylsulfonylbenzamide. One direction is to further investigate its potential use in the treatment of insomnia and other sleep disorders. Another direction is to investigate its potential use in the treatment of other disorders that are related to the orexin system, such as narcolepsy and obesity. Additionally, future research could focus on developing more potent and longer-lasting orexin-1 receptor antagonists.

Synthesis Methods

N-[(1R)-1-cyclopentylethyl]-4-methylsulfonylbenzamide can be synthesized using a multi-step process. The first step involves the reaction of 4-methylsulfonylbenzoic acid with thionyl chloride to form 4-methylsulfonylbenzoyl chloride. The second step involves the reaction of 4-methylsulfonylbenzoyl chloride with (1R)-1-cyclopentylethylamine to form this compound.

Scientific Research Applications

N-[(1R)-1-cyclopentylethyl]-4-methylsulfonylbenzamide has been the subject of scientific research for its potential use in the treatment of insomnia and other sleep disorders. Preclinical studies have shown that this compound is a potent and selective antagonist of the orexin-1 receptor, which is involved in the regulation of wakefulness and arousal. This compound has been shown to increase sleep time and decrease wakefulness in animal models.

Properties

IUPAC Name

N-[(1R)-1-cyclopentylethyl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-11(12-5-3-4-6-12)16-15(17)13-7-9-14(10-8-13)20(2,18)19/h7-12H,3-6H2,1-2H3,(H,16,17)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEBPTZJJFBQHT-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCC1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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